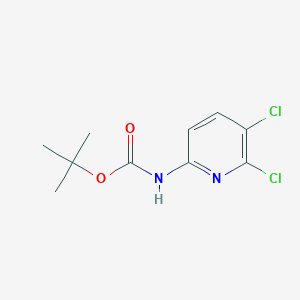

![molecular formula C10H20N2O3 B6315374 tert-Butyl N-[(3R,4S)-4-hydroxypiperidin-3-yl]carbamate CAS No. 1549812-78-3](/img/structure/B6315374.png)

tert-Butyl N-[(3R,4S)-4-hydroxypiperidin-3-yl]carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

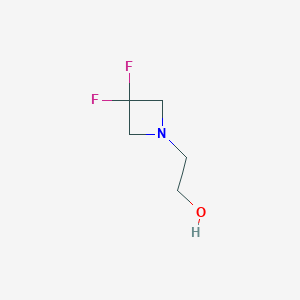

“tert-Butyl N-[(3R,4S)-4-hydroxypiperidin-3-yl]carbamate” is a chemical compound with the molecular formula C10H20N2O3 . It has a molecular weight of 216.28 g/mol .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C10H20N2O3/c1-10(2,3)15-9(13)12-7-4-5-14-6-8(7)12/h7-8H,4-6H2,1-3H3, (H,12,13)/t7-,8-/m0/s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure .Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 216.28 g/mol and a molecular formula of C10H20N2O3 . The compound is typically stored in a refrigerator .Scientific Research Applications

Decomposition and Environmental Remediation

Research on the decomposition of methyl tert-butyl ether (MTBE) using hydrogen in a cold plasma reactor indicates the viability of advanced decomposition methods for tert-butyl-based compounds in environmental remediation. This study highlights the potential for using radio frequency plasma reactors for decomposing complex organic compounds, suggesting possible applications for similar tert-butyl compounds in mitigating environmental pollution (Hsieh et al., 2011).

Biodegradation

The biodegradation of ether compounds like ethyl tert-butyl ether (ETBE) in soil and groundwater showcases the microbial potential to degrade tert-butyl-based substances. Understanding these processes can inform bioremediation strategies for soil and water contaminated with similar chemical structures, offering a greener alternative to traditional remediation techniques (Thornton et al., 2020).

Bioseparation Technologies

Three-phase partitioning (TPP) has been identified as a promising non-chromatographic bioseparation technology for the extraction, separation, and purification of bioactive molecules. This method's application in separating components such as tert-butanol highlights the potential for purifying and studying complex tert-butyl derivatives in research and industrial settings (Yan et al., 2018).

Synthesis and Industrial Applications

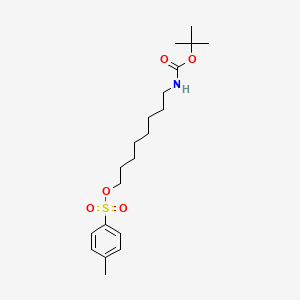

Studies on the non-phosgene synthesis of N-substituted carbamates provide a green chemistry perspective on producing carbamates, which are crucial in pharmaceuticals, agrochemicals, and polymers. The advancements in using carbon dioxide and other less toxic carbonyl reagents for synthesizing N-substituted carbamates could be relevant for synthesizing compounds like tert-Butyl N-[(3R,4S)-4-hydroxypiperidin-3-yl]carbamate, offering environmentally friendly and sustainable production methods (Shang Jianpen, 2014).

Safety and Hazards

The safety information for “tert-Butyl N-[(3R,4S)-4-hydroxypiperidin-3-yl]carbamate” indicates that it has the following hazard statements: H302, H315, H319, H335 . These statements suggest that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

The primary targets of “tert-Butyl N-[(3R,4S)-4-hydroxypiperidin-3-yl]carbamate” are currently unknown. This compound is a derivative of piperidine, a common structure in many pharmaceuticals, suggesting potential interactions with a variety of biological targets .

Mode of Action

Based on its structural similarity to other piperidine derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .

Biochemical Pathways

Given the diversity of piperidine derivatives and their wide range of biological activities, this compound could potentially influence multiple pathways .

Pharmacokinetics

Its tert-butyl group could potentially enhance lipophilicity, which may improve absorption and distribution .

Properties

IUPAC Name |

tert-butyl N-[(3R,4S)-4-hydroxypiperidin-3-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-7-6-11-5-4-8(7)13/h7-8,11,13H,4-6H2,1-3H3,(H,12,14)/t7-,8+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REUNVCLBHFFYFH-SFYZADRCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CNCCC1O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CNCC[C@@H]1O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylate hydrochloride](/img/structure/B6315311.png)

![Benzyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B6315346.png)

![3-[[(3S)-4-(Difluoromethyl)-2,2-difluoro-3-hydroxy-1,1-dioxo-3H-benzothiophen-5-yl]oxy]-5-fluoro-benzonitrile](/img/structure/B6315354.png)

![Methyl 5-[[6-(trifluoromethyl)pyridine-2-carbonyl]amino]-1H-indazole-6-carboxylate](/img/structure/B6315377.png)